Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo- Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC9433844
InChI: InChI=1S/C17H17F2NO3/c1-15(2)16(3)6-7-17(15,13(22)12(16)21)14(23)20-11-8-9(18)4-5-10(11)19/h4-5,8H,6-7H2,1-3H3,(H,20,23)
SMILES: CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C
Molecular Formula: C17H17F2NO3
Molecular Weight: 321.32 g/mol

Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo-

CAS No.:

Cat. No.: VC9433844

Molecular Formula: C17H17F2NO3

Molecular Weight: 321.32 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo- -

Specification

Molecular Formula C17H17F2NO3
Molecular Weight 321.32 g/mol
IUPAC Name N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Standard InChI InChI=1S/C17H17F2NO3/c1-15(2)16(3)6-7-17(15,13(22)12(16)21)14(23)20-11-8-9(18)4-5-10(11)19/h4-5,8H,6-7H2,1-3H3,(H,20,23)
Standard InChI Key GKSLDISJJMDTEP-UHFFFAOYSA-N
SMILES CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C
Canonical SMILES CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Analysis

The bicyclo[2.2.1]heptane (norbornane) core confers rigidity and stereochemical complexity, which is critical for molecular recognition in biological systems. Key structural features include:

  • Methyl Substitutions: Three methyl groups at positions 4, 7, and 7 enhance steric bulk and lipophilicity, potentially influencing membrane permeability .

  • Diketone System: The 2,3-dioxo groups introduce hydrogen-bond acceptors, which may participate in interactions with enzymatic active sites .

  • Carboxamide Linkage: The N-(2,5-difluorophenyl) carboxamide at position 1 provides a planar aromatic system with electron-withdrawing fluorine atoms, likely affecting binding affinity and metabolic stability .

Table 1: Computed Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₈F₂N₂O₃Inferred from analogs
Molecular Weight336.34 g/molCalculated
XLogP33.2Estimated via analogy
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors5Structural analysis
Topological Polar SA78.5 ŲPredicted

The molecular formula is derived by modifying analogous structures such as PubChem CID 2920621 and ChemSpider ID 2247763 . The presence of fluorine atoms increases electronegativity, potentially enhancing binding specificity in drug-receptor interactions .

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of this compound is documented, routes for related bicyclo[2.2.1]heptane derivatives suggest a multi-step approach:

  • Norbornene Functionalization: Diels-Alder cycloaddition between cyclopentadiene and a dienophile forms the bicyclic core .

  • Oxidation to Diketone: Selective oxidation of positions 2 and 3 using Jones reagent or TEMPO/oxone systems generates the 2,3-dioxo groups .

  • Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 2,5-difluoroaniline via EDCI/HOBt-mediated coupling installs the aromatic substituent .

Table 2: Key Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
Diels-Alder CyclizationCyclopentadiene, Quinone, 80°C65–75
Ketone OxidationCrO₃/H₂SO₄, 0°C82
Amide FormationEDCI, HOBt, DMF, rt68

Stereochemical Considerations

The bicyclo[2.2.1]heptane system inherently possesses two bridgehead carbons (positions 1 and 4), leading to potential stereoisomerism. Methyl groups at positions 4, 7, and 7 introduce additional stereochemical complexity, though the exact configuration of the target compound remains unspecified in available literature . Computational modeling (e.g., DFT calculations) could predict the most stable conformer, guiding synthetic efforts toward enantioselective routes.

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound’s logP value (estimated 3.2) suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous media. Fluorine atoms on the phenyl ring may enhance membrane permeability but could reduce solubility in polar solvents .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretching, diketone and amide) and 1500–1600 cm⁻¹ (C-F stretching) .

  • NMR Spectroscopy:

    • ¹H NMR: Methyl singlets (δ 1.2–1.5 ppm), bridgehead protons (δ 2.8–3.2 ppm), and aromatic protons (δ 7.0–7.5 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 205–210 ppm), fluorinated aromatic carbons (δ 115–125 ppm) .

Biological Activity and Hypothetical Applications

Drug Likeness and ADMET Profiles

  • Absorption: Moderate permeability predicted due to balanced logP and polar surface area .

  • Metabolism: Fluorine substituents may slow oxidative metabolism, extending half-life .

  • Toxicity: No data available, but analogous compounds show low acute toxicity in preclinical models .

Industrial and Research Applications

Pharmaceutical Development

The compound’s rigid scaffold makes it a candidate for fragment-based drug discovery, particularly in targeting conformationaly sensitive enzymes like HIV protease or SARS-CoV-2 main protease .

Materials Science

Functionalized norbornane derivatives are employed in polymer chemistry as crosslinking agents. The diketone groups could facilitate photopolymerization under UV light .

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